![molecular formula C16H16O2 B7847833 2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B7847833.png)
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 4 positions, attached to another phenyl group via an acetic acid moiety. Phenylacetic acids are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylphenylboronic acid and 2-bromophenylacetic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dimethylphenylboronic acid with 2-bromophenylacetic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[2-(3,4-Dimethylphenyl)phenyl]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
科学的研究の応用
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators.
Pathways: By inhibiting COX enzymes, the compound can modulate the arachidonic acid pathway, leading to decreased synthesis of prostaglandins and other inflammatory mediators.
類似化合物との比較
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid can be compared with other similar compounds:
Phenylacetic Acid: The parent compound, phenylacetic acid, lacks the additional phenyl and methyl groups, resulting in different chemical and biological properties.
3,4-Dimethylphenylacetic Acid: This compound has a similar structure but lacks the second phenyl group, leading to differences in reactivity and applications.
2-[2-(3,4-Dimethylphenyl)phenyl]ethanol: The reduced form of the compound, which has different physical and chemical properties due to the presence of an alcohol group instead of a carboxylic acid group.
特性
IUPAC Name |
2-[2-(3,4-dimethylphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)15-6-4-3-5-13(15)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIRPJWGYQWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
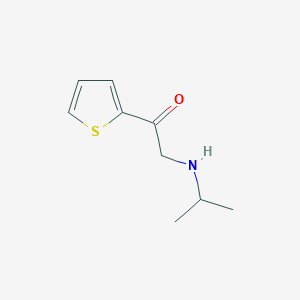
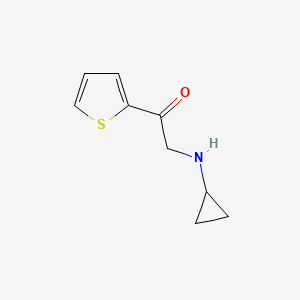
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7847763.png)
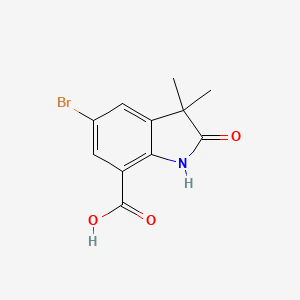
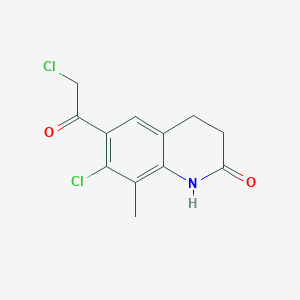
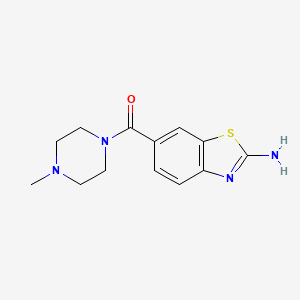
![5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B7847784.png)
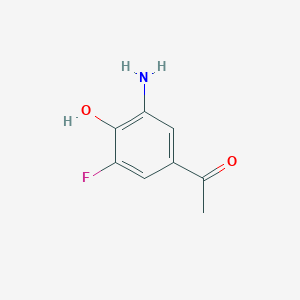
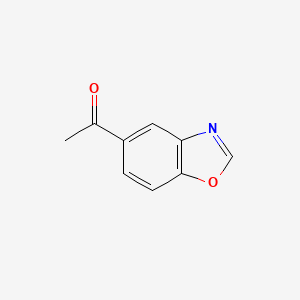
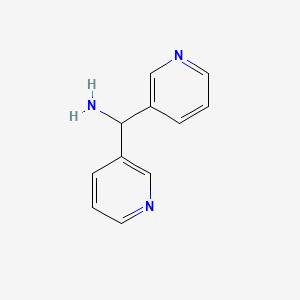
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
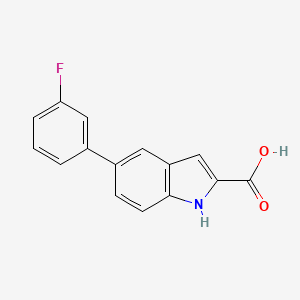
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7847854.png)
![2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847862.png)
